3-Methyl-3,4-dihydro-2H-1-benzopyran-3-ol
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Overview
Description
3-Methyl-3,4-dihydro-2H-1-benzopyran-3-ol is an organic compound with the molecular formula C10H12O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,4-dihydro-2H-1-benzopyran-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the compound can be synthesized by the cyclization of 3-methyl-2-hydroxybenzaldehyde with ethylene glycol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,4-dihydro-2H-1-benzopyran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
3-Methyl-3,4-dihydro-2H-1-benzopyran-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-3,4-dihydro-2H-1-benzopyran-3-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: Lacks the methyl group at the 3-position.
3,4-Dihydro-2H-1-benzopyran-4-ol: Lacks the methyl group at the 3-position and has a hydroxyl group at the 4-position.
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Contains an additional hydroxyl group and a ketone group
Uniqueness
3-Methyl-3,4-dihydro-2H-1-benzopyran-3-ol is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzopyran derivatives and contributes to its specific properties and applications .
Properties
CAS No. |
143723-01-7 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-methyl-2,4-dihydrochromen-3-ol |
InChI |
InChI=1S/C10H12O2/c1-10(11)6-8-4-2-3-5-9(8)12-7-10/h2-5,11H,6-7H2,1H3 |
InChI Key |
QPBJXWYXPAYROT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2OC1)O |
Origin of Product |
United States |
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